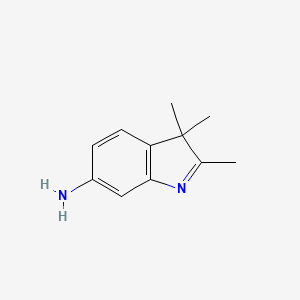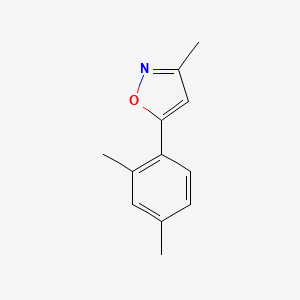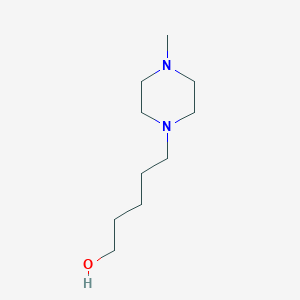![molecular formula C13H9IN2 B13661063 3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
3-Iodo-5-phenylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique chemical structure and biological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-phenylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with appropriate aryl ketones or aldehydes. One common method is the copper(I)-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones under mild conditions . Another method includes the use of iodine as a catalyst in an ultrasonic-assisted one-pot multicomponent reaction .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve scalable and efficient protocols such as microwave irradiation, which enables rapid synthesis with high yields . The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to ensure sustainable production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-5-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are employed to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenating agents like iodine or bromine.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Iodo-5-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar core structure.
3-Phenylimidazo[1,2-a]pyridine: Lacks the iodine substituent but shares similar properties.
2-Phenylimidazo[1,2-a]pyridine: Another analog with different substitution patterns.
Uniqueness
3-Iodo-5-phenylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Eigenschaften
Molekularformel |
C13H9IN2 |
|---|---|
Molekulargewicht |
320.13 g/mol |
IUPAC-Name |
3-iodo-5-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9IN2/c14-12-9-15-13-8-4-7-11(16(12)13)10-5-2-1-3-6-10/h1-9H |
InChI-Schlüssel |
HZWSEAVYJMZEOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC3=NC=C(N32)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)








![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)

![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)


